3-Methylcrotonyl-L-carnitine

Description

Contextualizing 3-Methylcrotonyl-L-carnitine within Mammalian Metabolism

This compound is an acylcarnitine, a type of compound formed when carnitine binds to an acyl group. In mammalian metabolism, it is specifically linked to the catabolism (breakdown) of leucine (B10760876). nih.govnih.gov Leucine, an essential branched-chain amino acid, is broken down through a series of enzymatic steps. One of the key enzymes in this pathway is 3-methylcrotonyl-CoA carboxylase (MCC). jci.orgnih.gov This biotin-dependent enzyme catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. jci.org

In cases of genetic defects leading to a deficiency of the MCC enzyme, the metabolic pathway is disrupted. This condition is known as 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCd), an autosomal recessive disorder. nih.govpure.fo The deficiency of MCC leads to an accumulation of 3-methylcrotonyl-CoA. To mitigate the toxicity of this buildup, the body utilizes alternative pathways. One of these detoxification mechanisms involves the conjugation of the accumulated 3-methylcrotonyl-CoA with L-carnitine, forming this compound. nih.gov Another detoxification product is 3-hydroxyisovaleric acid. nih.gov

The formation of this compound serves to shuttle the excess acyl groups out of the mitochondria and facilitate their excretion in the urine. This process, however, can lead to a secondary carnitine deficiency as the body's stores of free carnitine are depleted. nih.govnih.gov

Historical Perspective on Research into this compound

Research into this compound is intrinsically linked to the study of 3-methylcrotonyl-CoA carboxylase deficiency. The condition, also known as 3-methylcrotonylglycinuria, was recognized as an inborn error of leucine metabolism over three decades ago. wikipedia.orgaap.org Early research focused on identifying the characteristic metabolites that accumulate in individuals with this disorder. The presence of elevated levels of 3-hydroxyisovaleric acid and 3-methylcrotonylglycine (B26124) in the urine were key diagnostic markers. wikipedia.org

The advent of tandem mass spectrometry (MS/MS) for newborn screening programs revolutionized the detection of organic acidurias, including 3-MCCd. jci.orgnih.gov This technology allowed for the analysis of acylcarnitine profiles in blood spots, leading to the identification of elevated C5-hydroxy acylcarnitine (a marker that includes 3-hydroxyisovalerylcarnitine (B12287773), a related metabolite) as a key indicator of 3-MCCd. orpha.net This has made 3-MCCd one of the most frequently detected organic acidurias in many screening programs. jci.orgwikipedia.org

Subsequent research delved into the molecular basis of the disorder, identifying mutations in the MCCA and MCCB genes, which encode the alpha and beta subunits of the 3-methylcrotonyl-CoA carboxylase enzyme, respectively. jci.orgwikipedia.org Studies have also investigated the clinical variability of 3-MCCd, which can range from asymptomatic to severe neonatal-onset presentations. jci.orgnih.gov Research continues to explore the factors that influence this phenotypic variability.

Overview of Key Research Areas in this compound Biochemistry

Current research on this compound and its associated metabolic disorder, 3-MCCd, encompasses several key areas:

Metabolic Profiling and Biomarker Discovery: Researchers continue to refine methods for detecting and quantifying this compound and other related metabolites. This includes the use of advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate diagnosis and monitoring. wikipedia.orgcaymanchem.com The identification of specific acylcarnitine profiles is crucial for distinguishing 3-MCCd from other metabolic disorders. wikipedia.org

Enzyme Function and Regulation: A significant area of research focuses on the structure, function, and regulation of the 3-methylcrotonyl-CoA carboxylase enzyme. jci.org Understanding how different mutations in the MCCA and MCCB genes affect enzyme activity is essential for correlating genotype with clinical phenotype. jci.orgwikipedia.org

Pathophysiology of 3-MCCd: Investigations into the mechanisms by which the accumulation of 3-methylcrotonyl-CoA and its derivatives, including this compound, leads to cellular dysfunction are ongoing. This includes studying the impact on mitochondrial function and the potential for oxidative stress.

Carnitine Homeostasis: The role of L-carnitine in mitigating the effects of 3-MCCd is a major research focus. Studies have examined the impact of the disorder on carnitine levels in plasma and tissues and the biochemical effects of L-carnitine supplementation. nih.govregionh.dk Research has shown that while L-carnitine supplementation can increase plasma and muscle carnitine levels, a general recommendation for its use in all 3-MCCd patients is not universally agreed upon. nih.govregionh.dk

Table 1: Key Metabolites in 3-MCCd Research

| Metabolite | Role/Significance |

| This compound | A detoxification product formed from the conjugation of excess 3-methylcrotonyl-CoA with L-carnitine. nih.gov |

| 3-Methylcrotonyl-CoA | The substrate for the deficient enzyme, 3-methylcrotonyl-CoA carboxylase, which accumulates in 3-MCCd. nih.gov |

| 3-Hydroxyisovaleric acid | A major urinary metabolite that is elevated in 3-MCCd. nih.govwikipedia.org |

| 3-Methylcrotonylglycine | Another key urinary marker for 3-MCCd, formed by the conjugation of 3-methylcrotonyl-CoA with glycine (B1666218). nih.govwikipedia.org |

| C5-Hydroxy acylcarnitine | A group of acylcarnitines, including 3-hydroxyisovalerylcarnitine, that are elevated in the blood and detected in newborn screening for 3-MCCd. orpha.net |

| L-carnitine | Essential for the transport of fatty acids and the detoxification of acyl-CoAs; can become depleted in 3-MCCd. nih.govtexas.gov |

Table 2: Genes Associated with 3-MCCd

| Gene | Encoded Subunit | Function |

| MCCA | Alpha subunit of 3-methylcrotonyl-CoA carboxylase. jci.orgwikipedia.org | Contains the biotin-binding site. jci.org |

| MCCB | Beta subunit of 3-methylcrotonyl-CoA carboxylase. jci.orgwikipedia.org | Involved in substrate binding. jci.org |

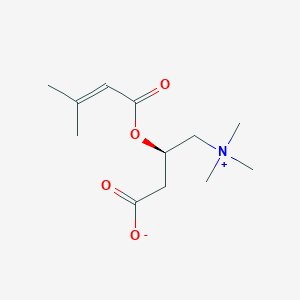

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(3-methylbut-2-enoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPNNIOVWVIXOR-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858026 | |

| Record name | (3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64656-41-3 | |

| Record name | (3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways Involving 3 Methylcrotonyl L Carnitine

Role of 3-Methylcrotonyl-L-carnitine in Leucine (B10760876) Catabolism

The breakdown of the essential branched-chain amino acid (BCAA) leucine is a critical metabolic pathway that provides the body with energy and important metabolic intermediates. This process occurs primarily in the mitochondria of tissues like the skeletal muscle. youtube.com this compound is a key intermediate in this pathway, arising from the esterification of 3-methylcrotonyl-CoA.

The catabolism of leucine to 3-methylcrotonyl-CoA involves a series of enzymatic reactions within the mitochondria. nih.gov The initial steps are shared with the other BCAAs, valine and isoleucine, and are often referred to as the common pathway. nih.govnih.gov

The degradation process begins with the transamination of leucine, catalyzed by branched-chain amino acid aminotransferase (BCAT), to form α-ketoisocaproate (KIC). creative-proteomics.comyoutube.com This is a reversible reaction that transfers the amino group from leucine to α-ketoglutarate, producing glutamate. creative-proteomics.com

Following transamination, KIC undergoes oxidative decarboxylation in a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. youtube.comlibretexts.org This multi-enzyme complex converts KIC into isovaleryl-CoA. nih.govnih.gov

Isovaleryl-CoA is then dehydrogenated to 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase (IVD). libretexts.org This step is a critical juncture in the leucine degradation pathway.

Table 1: Key Enzymes and Intermediates in Leucine Catabolism Leading to 3-Methylcrotonyl-CoA

| Step | Starting Substrate | Enzyme | Product |

| 1 | Leucine | Branched-chain amino acid aminotransferase (BCAT) | α-Ketoisocaproate (KIC) |

| 2 | α-Ketoisocaproate (KIC) | Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Isovaleryl-CoA |

| 3 | Isovaleryl-CoA | Isovaleryl-CoA dehydrogenase (IVD) | 3-Methylcrotonyl-CoA |

Under normal metabolic conditions, 3-methylcrotonyl-CoA is further carboxylated by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) to form 3-methylglutaconyl-CoA. wikipedia.orgresearchgate.net However, when there is an accumulation of 3-methylcrotonyl-CoA, due to factors such as a deficiency in MCC activity or an overabundance of leucine, it can be converted to this compound. nih.govnih.gov This conversion is a detoxification mechanism to prevent the buildup of potentially toxic acyl-CoA intermediates. metwarebio.com

This reaction is catalyzed by carnitine acyltransferases, which are enzymes that reversibly transfer acyl groups between coenzyme A (CoA) and carnitine. proteopedia.orgnih.gov Specifically, carnitine acetyltransferase (CrAT) has been shown to have activity towards short-chain acyl-CoAs, including 3-methylcrotonyl-CoA. nih.gov

Integration of this compound into Carnitine Metabolism

The formation of this compound integrates the metabolism of leucine with the broader carnitine pool, which plays a crucial role in cellular energy metabolism.

The acylcarnitine pool consists of free L-carnitine and a variety of acylcarnitine esters, which are formed from the esterification of L-carnitine with acyl-CoAs of different chain lengths. researchgate.net This pool is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. metwarebio.comnih.gov The composition of the acylcarnitine pool in blood and tissues can provide valuable insights into the state of mitochondrial metabolism. researchgate.netoup.com

In research, the analysis of the acylcarnitine profile is used to diagnose and monitor various inborn errors of metabolism, including disorders of fatty acid oxidation and organic acidurias. nih.govoup.com Elevated levels of specific acylcarnitines, such as 3-hydroxyisovalerylcarnitine (B12287773) (a downstream metabolite of 3-methylcrotonyl-CoA), are diagnostic markers for 3-methylcrotonyl-CoA carboxylase deficiency. nih.govnih.gov The acylcarnitine pool is also studied to understand metabolic dysregulation in conditions like diabetes, obesity, and cardiovascular disease. oup.com

Carnitine acyltransferases are a family of enzymes that facilitate the reversible transfer of acyl groups between CoA and carnitine. proteopedia.org They are categorized based on their substrate specificity for acyl-CoAs of different chain lengths. columbia.edu

Carnitine palmitoyltransferase (CPT) : Specific for long-chain fatty acyl-CoAs.

Carnitine octanoyltransferase (COT) : Prefers medium-chain fatty acyl-CoAs. proteopedia.org

Carnitine acetyltransferase (CrAT) : Primarily acts on short-chain acyl-CoAs. proteopedia.orgnih.gov

While these enzymes have preferences, their specificity is not absolute. For instance, carnitine acetyltransferase (CrAT) from pigeon breast muscle has been shown to transfer acyl groups containing up to 10 carbon atoms. nih.gov This broader specificity allows CrAT to act on various short-chain acyl-CoAs generated from amino acid catabolism, including 3-methylcrotonyl-CoA, thereby forming the corresponding acylcarnitines. nih.gov

Mitochondrial Localization and Function of this compound Metabolism

The entire pathway of leucine degradation, including the formation of 3-methylcrotonyl-CoA, occurs within the mitochondrial matrix. nih.govresearchgate.netresearchgate.net The enzymes involved, such as the BCKDH complex and IVD, are located in the mitochondria. libretexts.org Similarly, the enzyme 3-methylcrotonyl-CoA carboxylase (MCC) is also a mitochondrial enzyme. wikipedia.orgresearchgate.net

The carnitine shuttle system, which is responsible for transporting long-chain fatty acids into the mitochondria, involves carnitine acyltransferases located on both the outer and inner mitochondrial membranes. mhmedical.comtaylorandfrancis.com Carnitine acetyltransferase (CrAT), which can convert 3-methylcrotonyl-CoA to this compound, is found in the mitochondrial matrix. proteopedia.org

The formation of this compound within the mitochondria serves a crucial function. It allows for the export of excess or accumulating 3-methylcrotonyl groups out of the mitochondria and eventually out of the cell for excretion. metwarebio.com This process helps to maintain a sufficient pool of free coenzyme A within the mitochondria, which is essential for the continued operation of the tricarboxylic acid (TCA) cycle and other vital metabolic pathways. researchgate.net By buffering the intramitochondrial acyl-CoA to free CoA ratio, the formation and transport of acylcarnitines like this compound are vital for mitochondrial homeostasis.

Cross-Talk with Other Metabolic Pathways

The formation and accumulation of this compound and its related metabolites are indicative of significant interplay between the leucine catabolic pathway and other major metabolic systems. This cross-talk is most evident in the context of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an inborn error of leucine metabolism. nih.govwv.gov In this condition, the enzymatic block leads to the buildup of 3-methylcrotonyl-CoA, which then perturbs other pathways through the sequestration of essential cofactors and the production of alternative metabolites. nih.gov

Interaction with Carnitine Metabolism and Fatty Acid Oxidation

The most critical interaction involving this compound is with carnitine homeostasis and, consequently, fatty acid oxidation. L-carnitine's primary physiological role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a process known as the carnitine shuttle. nih.govcreative-proteomics.comyoutube.com This transport is essential for energy production, particularly during periods of fasting or metabolic stress. nih.gov

In 3-MCC deficiency, the excess 3-methylcrotonyl-CoA is diverted into alternative metabolic routes. One key detoxification mechanism is the conjugation of its derivative, 3-hydroxyisovaleric acid, with L-carnitine to form 3-hydroxyisovalerylcarnitine (C5-OH), an acylcarnitine that is readily excreted. nih.govnih.gov This conjugation process serves as an endogenous detoxification pathway but comes at the cost of depleting the body's pool of free L-carnitine. nih.govnih.gov The resulting secondary carnitine deficiency can impair the carnitine shuttle's ability to transport fatty acids, potentially hindering energy production from fat. nih.govrevvity.com This disruption highlights a direct link between a defect in amino acid catabolism and the functionality of lipid metabolism.

Cross-Talk with Amino Acid Metabolism

Beyond carnitine, the detoxification of accumulating 3-methylcrotonyl-CoA also involves another amino acid, glycine (B1666218). The metabolite is conjugated with glycine to form 3-methylcrotonylglycine (B26124), which is then excreted in the urine. nih.govnih.gov This process places an additional demand on the body's glycine pool. In severe cases of 3-MCC deficiency, the available pools of both glycine and carnitine may not be sufficient to detoxify the accumulated metabolites effectively, demonstrating a significant metabolic burden extending from the primary defect in leucine breakdown. nih.gov

Impact on Coenzyme A (CoA) Homeostasis and Energy Metabolism

| Metabolic Pathway | Mechanism of Interaction | Key Interacting Metabolite(s) | Biochemical Consequence |

|---|---|---|---|

| Fatty Acid Oxidation | Sequestration of free L-carnitine via conjugation to form acylcarnitines. | L-carnitine, 3-hydroxyisovaleric acid, 3-hydroxyisovalerylcarnitine | Impaired transport of long-chain fatty acids into mitochondria, potentially reducing energy production from β-oxidation. nih.govmdpi.com |

| Amino Acid Metabolism | Conjugation of excess metabolites with glycine for detoxification and excretion. | Glycine, 3-methylcrotonylglycine | Depletion of the free glycine pool. nih.govnih.gov |

| Coenzyme A (CoA) Metabolism | Trapping of CoA as 3-methylcrotonyl-CoA. | Coenzyme A, 3-methylcrotonyl-CoA | Reduced availability of free mitochondrial CoA, potentially inhibiting other CoA-dependent pathways like the Krebs cycle. |

| Leucine Catabolism | Enzymatic block at 3-methylcrotonyl-CoA carboxylase. | 3-methylcrotonyl-CoA | Accumulation of upstream metabolites. wv.govnih.gov |

Enzymology and Regulation of 3 Methylcrotonyl L Carnitine Metabolism

3-Methylcrotonyl-CoA Carboxylase (3-MCC)

3-Methylcrotonyl-CoA carboxylase (MCC) is a vital mitochondrial enzyme that participates in the fourth step of leucine (B10760876) catabolism. wikipedia.orggenedx.com It catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. wikipedia.orgnih.gov This biotin-dependent enzyme is crucial for the proper breakdown of leucine, an essential amino acid. wikipedia.org Deficiencies in MCC can lead to an autosomal recessive disorder of leucine metabolism known as 3-methylcrotonyl-CoA carboxylase deficiency. nih.govnih.gov

The functional 3-MCC holoenzyme is a complex protein. In humans, it is a heteromeric enzyme composed of alpha (α) and beta (β) subunits. wikipedia.orgnih.gov The human MCCCα subunit consists of 725 amino acids, while the MCCCβ subunit is made up of 563 amino acids. wikipedia.org The current understanding is that the holoenzyme assembles into a heterododecameric structure with six alpha and six beta subunits (α6β6). wikipedia.orgnih.gov This structure is analogous to another mitochondrial carboxylase, propionyl-CoA carboxylase (PCC). wikipedia.org

Recent studies using cryo-electron microscopy have provided high-resolution structures of the human MCC holoenzyme. researchgate.net Furthermore, research on MCC from Leishmania tarentolae has revealed that the enzyme can form filamentous structures. nih.govresearchgate.net These filaments are assembled from α6β6 dodecamers in a twisted-stack architecture. nih.govresearchgate.net In this filamentous state, the enzyme is sequestered in an inactive form within the mitochondrial matrix. researchgate.net

The primary function of 3-MCC is to catalyze the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. wikipedia.org This is an essential step in the metabolic pathway that breaks down leucine into acetoacetate (B1235776) and acetyl-CoA. wikipedia.org The α-subunit is responsible for the ATP-dependent carboxylation and covalently binds to the biotin (B1667282) cofactor. wikipedia.org The β-subunit exhibits carboxyltransferase activity and is believed to be responsible for binding to the 3-methylcrotonyl-CoA substrate. wikipedia.org

| Subunit | Gene | Number of Amino Acids | Function |

| Alpha (α) | MCCC1 (MCCA) | 725 | Covalently binds biotin; ATP-dependent carboxylation |

| Beta (β) | MCCC2 (MCCB) | 563 | Carboxyltransferase activity; Substrate binding |

As a biotin-dependent carboxylase, 3-MCC requires biotin as an essential cofactor for its catalytic activity. wikipedia.orgnih.gov The reaction also necessitates the presence of bicarbonate as the source of the carboxyl group and adenosine (B11128) triphosphate (ATP) to energize the reaction. wikipedia.orgnih.gov

The catalytic mechanism of 3-MCC occurs in two main steps:

Activation of Bicarbonate and Carboxylation of Biotin : The reaction is initiated by the activation of bicarbonate by ATP. This increases the reactivity of the bicarbonate molecule. The biotin covalently attached to the α-subunit of MCC then acts as a nucleophile, attacking the activated bicarbonate to form an enzyme-bound carboxybiotin intermediate. wikipedia.org

Carboxyl Group Transfer : In the second step, the carboxybiotin acts as a carboxyl group donor. The carboxyl group is transferred to the substrate, 3-methylcrotonyl-CoA, resulting in the formation of 3-methylglutaconyl-CoA. wikipedia.org

This two-step mechanism is a common feature among biotin-dependent carboxylases. nih.gov

| Cofactor/Substrate | Role in Catalysis |

| Biotin | Covalently bound cofactor that carries the carboxyl group |

| ATP | Provides energy for the activation of bicarbonate |

| Bicarbonate | Source of the carboxyl group |

The expression of 3-MCC is under tight genetic and transcriptional control. The α and β subunits of the human enzyme are encoded by the MCCC1 (also known as MCCA) and MCCC2 (also known as MCCB) genes, respectively. genedx.comnih.govthinkgenetic.org The MCCC1 gene is located on chromosome 3q27.1 and contains 19 exons. wikipedia.orggenedx.com The MCCC2 gene is found on chromosome 5q13 and is composed of 17 exons. genedx.com Mutations in either of these genes can lead to 3-MCC deficiency, which is inherited in an autosomal recessive manner. nih.govthinkgenetic.orgresearchgate.net

Studies in Arabidopsis have provided insights into the transcriptional regulation of MCC gene expression. The expression of the genes encoding the MCC-A (α-subunit) and MCC-B (β-subunit) is coordinately regulated. nih.gov This regulation appears to be influenced by a complex interplay of environmental and metabolic signals. nih.gov For instance, light deprivation can induce the expression of MCCase, while the presence of carbohydrates, particularly sucrose, suppresses its expression. nih.gov This suggests that the transcription of MCC genes is controlled in response to the organism's carbon status, potentially linking leucine catabolism to energy availability. nih.gov The regulation is primarily at the level of gene transcription. nih.gov

| Gene | Chromosome Location | Number of Exons | Encoded Subunit |

| MCCC1 (MCCA) | 3q27.1 | 19 | Alpha (α) |

| MCCC2 (MCCB) | 5q13 | 17 | Beta (β) |

Carnitine Acyltransferases Involved in 3-Methylcrotonyl-L-carnitine Formation and Transport

Carnitine acyltransferases are a family of enzymes that catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and L-carnitine. researchgate.netcolumbia.edu This process is essential for the transport of acyl groups across mitochondrial membranes. In the context of 3-MCC deficiency, where there is an accumulation of 3-methylcrotonyl-CoA, carnitine acyltransferases play a role in converting this intermediate into this compound for transport and excretion. nih.gov

The carnitine acyltransferase family is broadly categorized based on the chain length of the acyl-CoA substrates they prefer:

Carnitine Acetyltransferase (CrAT) : Prefers short-chain acyl-CoAs.

Carnitine Octanoyltransferase (CrOT) : Prefers medium-chain acyl-CoAs.

Carnitine Palmitoyltransferase (CPT) : Prefers long-chain acyl-CoAs. columbia.edu

Given that 3-methylcrotonyl-CoA is a short-chain acyl-CoA, carnitine acetyltransferase (CrAT) is the most likely enzyme involved in the formation of this compound. Studies have shown that CrAT is involved in the export of excess acetyl groups from the mitochondria. researchgate.net In conditions where intermediates of leucine catabolism accumulate, CrAT can convert them to their corresponding carnitine esters. For example, 3-methylglutaconyl-CoA can be converted to 3-methylglutarylcarnitine (B109733) by carnitine acetyltransferase. nih.gov This suggests that CrAT has a broad enough substrate specificity to act on 3-methylcrotonyl-CoA.

The subcellular localization of carnitine acyltransferases is critical to their function in acyl group transport. These enzymes are found in various cellular compartments, including mitochondria, peroxisomes, and the endoplasmic reticulum.

Carnitine Acetyltransferase (CrAT) has a widespread distribution. In the liver, it is found in the mitochondria (approximately 52%), peroxisomes (approximately 14%), and in a lipid-rich membranous fraction that includes microsomes (approximately 34%). capes.gov.br

Carnitine Palmitoyltransferase I (CPT-I) is located on the outer mitochondrial membrane. columbia.edu

Carnitine Palmitoyltransferase II (CPT-II) is situated on the inner mitochondrial membrane. columbia.edu

The mitochondrial localization of CrAT is particularly relevant for the metabolism of 3-methylcrotonyl-CoA, as this is where the intermediate is produced. The presence of CrAT in the mitochondria allows for the direct conversion of accumulated 3-methylcrotonyl-CoA to this compound, facilitating its subsequent transport out of the mitochondria.

Post-Translational Modifications and Enzyme Activity Regulation

The catalytic function of 3-methylcrotonyl-CoA carboxylase (MCC) is intricately regulated by several post-translational modifications (PTMs), which are essential for its structural integrity and enzymatic activity. These modifications ensure that the rate of leucine catabolism is appropriately matched to the cell's metabolic state.

Biotinylation: The most critical PTM for MCC is biotinylation. MCC is a heteromeric enzyme composed of alpha (MCCA) and beta (MCCB) subunits. nih.govnih.gov The larger alpha subunit covalently binds the vitamin biotin, which serves as a prosthetic group essential for the carboxylase activity. wikipedia.orgnih.gov This biotin-containing subunit is responsible for the ATP-dependent carboxylation of biotin. wikipedia.orgcolumbia.edu In states of biotin deficiency, the MCCA subunit accumulates in its inactive, unmodified "apo-form," demonstrating the essential role of this PTM in enzyme function. nih.gov

Acylation and Deacylation: The activity of MCC is also modulated by reversible acylation. The mitochondrial sirtuin, SIRT4, functions as a lysine (B10760008) deacylase that activates MCC. wikipedia.org Intermediates of leucine catabolism can act as reactive acyl species, leading to covalent modification and inhibition of MCC. wikipedia.org SIRT4 reverses these modifications, thereby upregulating leucine catabolism. wikipedia.orgnih.gov Specifically, SIRT4-mediated deacetylation of the MCCB subunit at lysine residue K269 has been shown to enhance MCC enzymatic activity by facilitating the stable formation of the MCCC1/MCCC2 complex. ijbs.com In the absence of SIRT4, hyperacylation can impair the formation or stability of the functional MCC enzyme complex. nih.gov

Table 1: Subunits and Key Post-Translational Modifications of 3-Methylcrotonyl-CoA Carboxylase (MCC)

| Subunit | Gene | Function | Key Post-Translational Modification | Regulator |

|---|---|---|---|---|

| Alpha (α) / MCCA | MCCC1 | Contains biotin carboxylase and biotin carrier domains. columbia.edu | Biotinylation (covalent attachment of biotin) | Biotin availability nih.gov |

| Beta (β) / MCCB | MCCC2 | Contains carboxyltransferase activity; binds 3-methylcrotonyl-CoA. wikipedia.org | Deacetylation | SIRT4 ijbs.com |

Mechanisms of Substrate and Product Inhibition/Activation

The activity of 3-methylcrotonyl-CoA carboxylase is tightly controlled through feedback mechanisms involving metabolites from the leucine degradation pathway, as well as inhibition by certain xenobiotics.

Feedback Inhibition: MCC activity is subject to negative feedback inhibition by downstream intermediates of leucine catabolism. Metabolites such as 3-methylglutaconyl-CoA (the direct product), 3-methylglutaryl-CoA, and 3-hydroxy-3-methylglutaryl-CoA can covalently modify and inhibit the enzyme. wikipedia.org This mechanism prevents the excessive breakdown of leucine and the accumulation of its metabolites.

Inhibition by Drug Metabolites: The function of MCC can be compromised by external compounds. For instance, valproyl-CoA, a metabolite of the anticonvulsant drug valproic acid, has been identified as a direct inhibitor of MCC. nih.gov Studies have quantified this inhibitory effect, demonstrating a potential mechanism for drug-induced metabolic disturbances. nih.govresearchgate.net This inhibition may be compounded by valproic acid's potential to also inhibit biotinidase, the enzyme responsible for recycling biotin, which would further limit the activity of biotin-dependent enzymes like MCC. nih.govresearchgate.net

Table 2: Identified Inhibitors of 3-Methylcrotonyl-CoA Carboxylase (MCC) Activity

| Inhibitor | Type | Mechanism/Note | IC50 |

|---|---|---|---|

| 3-Methylglutaconyl-CoA | Product/Feedback Inhibitor | Covalent modification of the enzyme. wikipedia.org | Not specified |

| 3-Methylglutaryl-CoA | Feedback Inhibitor | Covalent modification of the enzyme. wikipedia.org | Not specified |

| 3-Hydroxy-3-methylglutaryl-CoA | Feedback Inhibitor | Covalent modification of the enzyme. wikipedia.org | Not specified |

| Valproyl-CoA | Drug Metabolite | Direct enzyme inhibition. nih.gov | 1.36 mM nih.govresearchgate.net |

Analytical Methodologies for 3 Methylcrotonyl L Carnitine Quantification in Research

Mass Spectrometry-Based Approaches

Mass spectrometry has become the cornerstone for the analysis of acylcarnitines, including 3-Methylcrotonyl-L-carnitine, due to its high sensitivity and specificity. This technology allows for the precise identification and quantification of a wide array of acylcarnitine species from complex biological matrices.

Tandem Mass Spectrometry (MS/MS) Principles for Acylcarnitine Profiling

Tandem mass spectrometry (MS/MS) is a powerful technique widely used for acylcarnitine profiling in research and clinical settings. plos.org The fundamental principle of MS/MS involves multiple stages of mass analysis. In the context of acylcarnitine analysis, a common approach is precursor ion scanning. In this mode, the first mass spectrometer is set to scan a range of parent ions, which are then fragmented in a collision cell. The second mass spectrometer is set to detect a specific fragment ion that is common to all acylcarnitines.

For butylated acylcarnitines, a precursor ion scan for m/z 85 is typically employed, as this fragment corresponds to the carnitine backbone. nih.gov This method allows for the specific detection of all acylcarnitine species present in a sample, providing a comprehensive profile. Another common technique is multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each targeted acylcarnitine are monitored, offering high specificity and sensitivity. plos.org

Key Principles of MS/MS for Acylcarnitine Profiling:

| Principle | Description |

| Precursor Ion Scanning | A non-targeted approach where the instrument scans for all parent ions that produce a specific, common fragment ion upon collision-induced dissociation. For acylcarnitines, this is often the m/z 85 fragment. |

| Multiple Reaction Monitoring (MRM) | A targeted approach where the mass spectrometer is programmed to detect specific precursor ion/product ion transitions for each analyte of interest. This method offers high sensitivity and specificity. |

| Neutral Loss Scanning | An alternative scanning mode where the instrument detects all parent ions that lose a specific neutral fragment upon dissociation. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for this compound

While flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is a rapid method for high-throughput screening, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the significant advantage of separating isomeric and isobaric compounds. nih.gov This is particularly important for this compound, as it can have isomers that are indistinguishable by MS/MS alone.

The development of a robust LC-MS/MS method involves the careful optimization of several parameters:

Chromatographic Column: Reversed-phase columns, such as C18 columns, are commonly used for the separation of acylcarnitines. nih.gov The choice of column chemistry and dimensions influences the retention and separation of analytes.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed to effectively separate acylcarnitines with varying chain lengths and polarities. nih.gov

Mass Spectrometer Settings: Optimization of parameters such as capillary voltage, desolvation temperature, and collision energy is crucial for achieving maximum sensitivity and specificity for the target analyte. researchgate.net

A typical LC-MS/MS method for this compound would involve monitoring a specific precursor-to-product ion transition, for instance, m/z 244.2 → 85.0 for the underivatized form.

Isotope Dilution Mass Spectrometry for Absolute Quantification

For accurate and precise absolute quantification of this compound, isotope dilution mass spectrometry is the gold standard. plos.orgresearchgate.net This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C).

The stable isotope-labeled internal standard co-elutes with the endogenous analyte and experiences similar ionization and fragmentation efficiencies. By measuring the ratio of the signal intensity of the endogenous analyte to that of the internal standard, and comparing this to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard, a precise and accurate concentration of the analyte in the original sample can be determined. This approach effectively corrects for variations in sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov

Sample Preparation Techniques for Biological Matrices in Research Settings

The accurate quantification of this compound in biological samples necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest. plos.orgacs.org

Extraction Protocols for Cultured Cells and Tissue Samples

The extraction of acylcarnitines from cellular and tissue matrices is a critical first step in the analytical workflow. A common and effective method involves protein precipitation with an organic solvent, typically methanol (B129727) or a mixture of methanol and acetonitrile. acs.orgnih.gov

A General Extraction Protocol:

Homogenization: Tissue samples are first homogenized in a suitable buffer or solvent to disrupt the cellular structure. nih.gov Cultured cells are typically harvested and lysed.

Protein Precipitation: An ice-cold organic solvent, such as methanol, is added to the homogenate or cell lysate. This denatures and precipitates the proteins. acs.org

Centrifugation: The mixture is centrifuged at high speed to pellet the precipitated proteins and other cellular debris.

Supernatant Collection: The supernatant, containing the acylcarnitines and other small molecules, is carefully collected for further processing or direct analysis. acs.org

For more complex matrices or to achieve higher purity, solid-phase extraction (SPE) may be employed. Cation-exchange SPE is particularly effective for isolating the positively charged acylcarnitines from other sample components. nih.gov

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification of the analyte to improve its analytical properties, such as chromatographic retention, ionization efficiency, and fragmentation pattern in mass spectrometry. For acylcarnitines, derivatization is often employed to enhance detection sensitivity and to aid in the separation of isomers. acs.org

Several derivatization strategies have been developed for acylcarnitines:

Butylation: This is a widely used method where the carboxyl group of the acylcarnitine is esterified with butanol in the presence of an acid catalyst (e.g., acetyl chloride). nih.gov Butylation increases the hydrophobicity of the molecule, which can improve its retention on reversed-phase columns and enhance its ionization efficiency in electrospray ionization (ESI). nih.gov

Pentafluorophenacyl (PFP) Esterification: Derivatization with reagents like pentafluorophenacyl trifluoromethanesulfonate (B1224126) converts the carboxyl group to a PFP ester. This can improve chromatographic properties and detection sensitivity. nih.gov

3-Nitrophenylhydrazine (3NPH) Derivatization: This strategy targets the carboxyl group to form a hydrazone derivative. 3NPH derivatization has been shown to significantly increase the signal intensity of acylcarnitines in LC-MS analysis and allows for a linear elution from a reversed-phase column based on the carbon chain length. plos.org

Comparison of Derivatization Reagents:

| Derivatization Reagent | Target Functional Group | Advantages |

| Acidified Butanol | Carboxyl | Well-established method, improves ionization efficiency. nih.gov |

| Pentafluorophenacyl Trifluoromethanesulfonate | Carboxyl | Enhances chromatographic separation and sensitivity. nih.gov |

| 3-Nitrophenylhydrazine (3NPH) | Carboxyl | Significantly increases signal intensity, provides linear elution profiles. plos.org |

The choice of derivatization strategy depends on the specific analytical goals, the instrumentation available, and the nature of the biological matrix being analyzed.

Data Analysis and Interpretation in Quantitative Metabolomics of Acylcarnitines

The quantitative analysis of acylcarnitines, including this compound, from biological matrices is a complex process that generates vast amounts of data. The accurate biological interpretation of these datasets is critically dependent on rigorous data analysis and validation procedures. Methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high sensitivity and specificity but require sophisticated approaches to process the raw data, ensure its quality, and extract meaningful biological insights. sigmaaldrich.com The interpretation of acylcarnitine profiles is crucial for understanding metabolic pathways, particularly fatty acid and amino acid oxidation, and identifying potential biomarkers for various metabolic disorders. nih.govmdpi.com

Quality Control and Validation in Research Assays

To ensure the reliability and reproducibility of quantitative data for this compound and other acylcarnitines, stringent quality control (QC) and comprehensive method validation are indispensable. nih.gov These processes verify that the analytical method is accurate, precise, and fit for its intended purpose.

Key components of QC and validation in acylcarnitine research assays include:

Calibration Curves: Quantification is typically achieved by generating multi-point calibration curves. nih.gov These curves are constructed by analyzing a series of standards with known concentrations of the analyte. For instance, a ten-point calibration curve may be prepared by spiking biological samples (like plasma) with increasing amounts of acylcarnitine standards. nih.gov Linear regression is then used to fit the curve and determine the concentration of the analyte in unknown samples. nih.gov

Internal Standards: To correct for variability during sample preparation and analysis, stable isotope-labeled internal standards are often used. nih.gov These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. Their consistent signal helps normalize the data, improving accuracy.

Quality Control Samples: QC samples are prepared at multiple concentration levels—typically low, medium, and high (LQC, MQC, HQC)—to monitor the performance of the assay within and between analytical runs. nih.govresearchgate.net These samples are analyzed alongside the study samples to assess the precision and accuracy of the results. researchopenworld.com The acceptance of an analytical run is often contingent on the QC results falling within predefined limits. nih.gov

Method Validation Parameters: Validation studies are performed to demonstrate a high level of accuracy, precision, and reproducibility. researchgate.net Key parameters evaluated include:

Precision: Assessed as the relative standard deviation (CV, %) for repeated measurements. It is evaluated within a single run (intra-day precision) and across different days (inter-day precision). researchopenworld.com

Accuracy: Determined by comparing the measured concentration in QC samples to the nominal value, often expressed as bias (%). researchopenworld.com

Limits of Quantification: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. researchgate.net The upper limit of quantification (ULOQ) is the highest concentration. researchgate.net

Stability: Assessed by analyzing samples under various conditions, such as multiple freeze-thaw cycles and storage at room temperature for several hours, to ensure the analyte does not degrade during sample handling and storage. nih.gov

Below is a table summarizing typical validation parameters for acylcarnitine quantification methods as reported in research literature.

| Parameter | Description | Typical Acceptance Criteria (Example) |

| Intra-day Precision | The relative standard deviation (CV%) of measurements within a single analytical run (n=6). researchopenworld.com | CV ≤ 15-25% researchopenworld.com |

| Inter-day Precision | The relative standard deviation (CV%) of measurements across three or more different runs (n=18). researchopenworld.com | CV ≤ 20-35% researchopenworld.com |

| Accuracy (Bias) | The percent difference between the mean measured concentration and the nominal concentration. researchopenworld.com | Within ±15% of the nominal value |

| Lower Limit of Quantification (LLOQ) | The lowest point on the calibration curve that meets accuracy and precision criteria. researchgate.net | Signal-to-noise ratio > 10; CV < 20% |

| Stability (Freeze-Thaw) | Analyte stability after undergoing multiple cycles of freezing and thawing. nih.gov | Deviation within ±15% of initial concentration |

| Stability (Room Temp) | Analyte stability when kept at room temperature for a specified duration (e.g., 6 hours). nih.gov | Deviation within ±15% of initial concentration |

Bioinformatics Tools for Acylcarnitine Data Processing

Following data acquisition from the mass spectrometer, sophisticated bioinformatics tools are required to process the raw data, perform statistical analysis, and aid in biological interpretation. These tools create a streamlined workflow from raw data to actionable insights.

The initial processing of raw LC-MS/MS data is often performed using software provided by the instrument vendor, such as Analyst® software , which is used for data analysis and constructing calibration curves. nih.gov For larger metabolomics studies, more comprehensive software packages are employed.

MetaboAnalyst is a popular web-based platform that offers a suite of tools for metabolomics data analysis, including data normalization, statistical analysis (such as t-tests and ANOVA), and visualization through heatmaps and principal component analysis (PCA) plots. It also supports pathway analysis to identify metabolic pathways impacted by changes in metabolite concentrations. clipidomics.com

For more specialized analyses, particularly within the R statistical programming environment, several packages are available: clipidomics.com

Lipidr: An open-source package designed for the analysis of lipidomics datasets. It can import data from various sources, automatically infer lipid information, and perform comprehensive statistical analyses and visualizations. clipidomics.com

Maplet (Metabolomics Analysis PipeLinE Toolbox): An R package that allows users to create modular and reproducible pipelines for metabolomics data analysis, integrating data loading, annotation, statistical analysis, and reporting. clipidomics.com

Skyline is a widely used, open-source Windows application for creating and analyzing targeted proteomics and metabolomics methods, including for acylcarnitines. It allows researchers to build quantitative methods (SRM/MRM) and process the resulting mass spectrometer data, offering a flexible platform for large-scale quantitative studies. clipidomics.com

For interpreting the biological significance of acylcarnitine profile alterations, pathway and enrichment analysis tools are essential. LION/web and bioPAN are examples of tools used for lipid ontology and pathway analysis, respectively, helping to connect changes in specific acylcarnitines to broader biological functions and pathways. clipidomics.com

The table below summarizes key bioinformatics tools used in acylcarnitine data processing.

| Tool Name | Type/Platform | Primary Function |

| Analyst® | Commercial Software | Instrument control and initial data processing, construction of calibration curves, and quantification. nih.gov |

| MetaboAnalyst | Web-based / R package | Comprehensive statistical analysis, visualization (heatmaps, PCA), and pathway analysis for metabolomics data. clipidomics.com |

| Lipidr | R/Bioconductor Package | A complete workflow for lipidomics data analysis, including data import, normalization, statistical analysis, and enrichment analysis. clipidomics.com |

| Maplet | R Package | Creation of modular and reproducible data analysis pipelines for metabolomics. clipidomics.com |

| Skyline | Windows Application | Building quantitative methods (SRM/MRM) and analyzing resulting mass spectrometer data for targeted metabolomics. clipidomics.com |

| LION/web | Web-based Tool | Lipid Ontology Analysis to interpret the biological context of lipid data. clipidomics.com |

| bioPAN | R Package | Lipid pathway analysis to identify metabolic pathways associated with changes in lipid profiles. clipidomics.com |

Mechanistic Studies of 3 Methylcrotonyl L Carnitine in Metabolic Contexts

Impact of 3-Methylcrotonyl-L-carnitine Accumulation on Cellular Metabolism

The buildup of acylcarnitines, including this compound, within the cellular environment, particularly within the mitochondria, can lead to significant metabolic disruption. This disruption stems from the sequestration of essential cofactors and the direct toxic effects of the accumulated metabolites.

Mitochondria are central to cellular energy production and are particularly vulnerable to the accumulation of abnormal metabolites. In conditions such as 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD), the buildup of 3-methylcrotonyl-CoA and its derivatives, including 3-hydroxyisovaleryl-CoA, can lead to a disruption of the ratio between esterified coenzyme A (CoA) and free CoA. healthmatters.ionih.gov This imbalance is a critical factor that can lead to mitochondrial toxicity. healthmatters.ionih.gov

Research on related acylcarnitines suggests that their accumulation can be a biomarker for compromised mitochondrial energy metabolism. nih.gov While direct studies on this compound are limited, it is understood that as part of the broader acylcarnitine pool, its elevated presence reflects a burdened mitochondrial system. researchgate.net This metabolic inflexibility, where mitochondria cannot efficiently switch between fuel sources, is a key consequence of acylcarnitine accumulation. nih.gov

The accumulation of this compound and other acylcarnitines directly interferes with fatty acid oxidation (FAO). L-carnitine is indispensable for shuttling long-chain fatty acids across the inner mitochondrial membrane via the carnitine shuttle system, which involves the enzymes carnitine palmitoyltransferase I (CPT-I) and carnitine palmitoyltransferase II (CPT-II). creative-proteomics.com

When the cellular pool of L-carnitine is depleted due to its excessive use in conjugating and removing toxic metabolites, the transport of fatty acids into the mitochondria is impaired. nih.gov This leads to a reduced rate of β-oxidation and a decreased capacity for energy production from fats. creative-proteomics.com Furthermore, the accumulation of various acyl-CoA species can directly inhibit enzymes involved in FAO. nih.gov This creates a metabolic bottleneck, forcing the cell to rely more heavily on glucose metabolism and potentially leading to hypoglycemia during periods of fasting or metabolic stress. wikipedia.org

The elevated ratio of acylcarnitine to free carnitine is a key indicator of this metabolic switch and the underlying mitochondrial dysfunction. creative-proteomics.com This disruption in FAO is particularly detrimental to tissues with high energy demands that rely on fatty acids as a primary fuel source, such as cardiac and skeletal muscle.

The accumulation of metabolites in 3-MCCD can directly and indirectly modulate the activity of various enzymes. The sequestration of Coenzyme A into acyl-CoA esters reduces the availability of free CoA, which is a necessary cofactor for numerous enzymatic reactions, including steps in the Krebs cycle and the metabolism of other amino acids.

While specific studies on the direct enzymatic modulation by this compound are not extensively detailed in the available literature, the broader class of accumulating acyl-CoAs and organic acids are known to have inhibitory effects. For instance, high concentrations of acyl-CoAs can inhibit key enzymes in other metabolic pathways. nih.gov Furthermore, the organic acids that accumulate, such as 3-hydroxyisovaleric acid, can contribute to metabolic acidosis, which can alter the optimal pH for many enzymatic reactions.

In vitro studies on related metabolites that accumulate in 3-MCCD, such as 3-methylcrotonylglycine (B26124) and 3-methylcrotonic acid, have been shown to induce oxidative stress by increasing lipid and protein oxidation. nih.gov This oxidative damage can lead to the inactivation of enzymes, further compromising cellular function. nih.gov

Role of this compound in Specific Metabolic Dysregulations (excluding clinical)

This compound is a key biochemical marker in the context of 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD), an inborn error of leucine (B10760876) metabolism. Its formation and accumulation are direct consequences of the primary enzymatic defect.

3-MCCD is an autosomal recessive disorder caused by mutations in either the MCCC1 or MCCC2 genes. wikipedia.orgmedlineplus.gov These genes encode the alpha and beta subunits, respectively, of the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC). wikipedia.orgmedlineplus.gov This enzyme is biotin-dependent and catalyzes the fourth step in the catabolic pathway of the essential amino acid leucine: the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. nih.govnih.gov

A deficiency in 3-MCC activity leads to the accumulation of its substrate, 3-methylcrotonyl-CoA, in the mitochondrial matrix. This primary accumulation sets off a cascade of alternative metabolic pathways aimed at detoxifying and excreting the excess metabolite.

Leucine Catabolism Pathway and the Site of 3-MCCD Block

| Step | Substrate | Enzyme | Product | Status in 3-MCCD |

|---|---|---|---|---|

| 1 | Leucine | Branched-chain aminotransferase | α-Ketoisocaproate | Normal |

| 2 | α-Ketoisocaproate | Branched-chain α-keto acid dehydrogenase | Isovaleryl-CoA | Normal |

| 3 | Isovaleryl-CoA | Isovaleryl-CoA dehydrogenase | 3-Methylcrotonyl-CoA | Normal |

| 4 | 3-Methylcrotonyl-CoA | 3-Methylcrotonyl-CoA carboxylase | 3-Methylglutaconyl-CoA | Blocked/Deficient |

| 5 | 3-Methylglutaconyl-CoA | 3-Methylglutaconyl-CoA hydratase | 3-Hydroxy-3-methylglutaryl-CoA | Reduced Flux |

| 6 | 3-Hydroxy-3-methylglutaryl-CoA | HMG-CoA lyase | Acetoacetate (B1235776) + Acetyl-CoA | Reduced Flux |

The blockage at the 3-MCC step forces the upstream metabolite, 3-methylcrotonyl-CoA, to be shunted into alternative detoxification pathways, leading to the formation and accumulation of several secondary metabolites. nih.gov

The primary mechanisms for the formation of these secondary metabolites are:

Hydration: 3-methylcrotonyl-CoA can be acted upon by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA. nih.gov

Conjugation: The body attempts to detoxify and excrete these accumulated intermediates by conjugating them with available small molecules, primarily glycine (B1666218) and carnitine. researchgate.net

This leads to the characteristic biochemical profile observed in 3-MCCD:

3-Hydroxyisovaleric acid (3-HIVA): The hydrolysis of 3-hydroxyisovaleryl-CoA results in the formation of 3-HIVA, which is then excreted in the urine. nih.gov

3-Methylcrotonylglycine (3-MCG): The excess 3-methylcrotonyl-CoA is conjugated with glycine to form 3-MCG, another major urinary metabolite. nih.gov

3-Hydroxyisovalerylcarnitine (B12287773) (C5-OH): 3-hydroxyisovaleryl-CoA is conjugated with L-carnitine to form 3-hydroxyisovalerylcarnitine. nih.gov This acylcarnitine is a key diagnostic marker in blood spots during newborn screening. orpha.net The formation of this conjugate is a primary contributor to the secondary carnitine deficiency seen in patients. nih.gov

Key Metabolites in 3-MCCD

| Metabolite | Precursor | Formation Mechanism | Diagnostic Matrix |

|---|---|---|---|

| 3-Methylcrotonyl-CoA | Leucine | Blocked catabolism | Intracellular |

| 3-Hydroxyisovaleric acid (3-HIVA) | 3-Methylcrotonyl-CoA | Hydration and hydrolysis | Urine |

| 3-Methylcrotonylglycine (3-MCG) | 3-Methylcrotonyl-CoA | Conjugation with glycine | Urine |

| 3-Hydroxyisovalerylcarnitine (C5-OH) | 3-Methylcrotonyl-CoA | Hydration and conjugation with carnitine | Blood, Urine |

Isotopic Tracing and Metabolic Flux Analysis of this compound

Isotopic tracing and metabolic flux analysis are powerful methodologies used to investigate the dynamics of metabolic pathways in vivo. By introducing isotopically labeled substrates, such as ¹³C-leucine, into a biological system, researchers can track the flow of atoms through a metabolic network, providing quantitative insights into the rates of metabolic reactions, or fluxes. These techniques have been instrumental in elucidating the pathophysiology of inherited metabolic disorders affecting leucine catabolism, such as 3-methylcrotonyl-CoA carboxylase (MCC) deficiency.

Applications of ¹³C-Leucine Tracing in Pathway Analysis

The use of stable isotopes, particularly ¹³C-labeled leucine, has been a cornerstone in studying the intricate details of leucine metabolism. In disorders like 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, an autosomal recessive condition, the enzyme responsible for the fourth step in leucine breakdown is deficient. This leads to an accumulation of upstream metabolites, including 3-methylcrotonyl-CoA.

To investigate the consequences of this enzymatic block, researchers utilize ¹³C-leucine as a tracer. When ¹³C-leucine is introduced, the labeled carbon atoms are incorporated into the subsequent intermediates of the catabolic pathway. In individuals with MCC deficiency, the blockage of the pathway at the MCC enzyme leads to the shunting of the accumulating ¹³C-labeled 3-methylcrotonyl-CoA towards alternative detoxification pathways. One such pathway is the conjugation with L-carnitine to form this compound, which can then be excreted.

Studies have employed stable-isotope dilution combined with techniques like mass spectrometry to quantify the levels of various acylcarnitines, including this compound and its hydrated form, 3-hydroxyisovalerylcarnitine, in biological samples such as plasma and urine nih.gov. The presence and quantification of these labeled metabolites provide direct evidence of the metabolic block and the subsequent rerouting of the metabolic flux.

Elucidating Metabolic Flux through the Leucine Catabolic Pathway

Metabolic flux analysis takes the data generated from isotopic tracing studies a step further by providing quantitative measurements of the rates of reactions within a metabolic network. In the context of the leucine catabolic pathway, this allows for the determination of how much leucine is being directed through the canonical pathway versus alternative routes in both healthy individuals and those with metabolic disorders.

In plant biology, for instance, radiotracer studies using [U-¹⁴C]Leucine have successfully traced the metabolic fate of leucine through to its downstream products, including acetoacetate and acetyl-CoA, confirming the activity of the enzymatic steps, including the formation of 3-methylcrotonyl-CoA nih.gov.

In human studies, particularly in the context of MCC deficiency, a "leucine challenge" can be administered. This involves giving a controlled amount of leucine to an individual to intentionally increase the metabolic flux through the catabolic pathway. By simultaneously using ¹³C-leucine as a tracer, researchers can quantify the amount of labeled catabolites, such as 3-hydroxyisovalerylcarnitine, that are produced and excreted. This provides a dynamic measure of the pathway's capacity and the extent of the metabolic block.

While direct quantitative flux data for this compound formation from ¹³C-leucine in human studies is not extensively detailed in publicly available literature, the principles of metabolic flux analysis allow for its estimation. The table below illustrates a hypothetical representation of data that could be generated from such a study, comparing a control individual with a patient with 3-MCC deficiency after a ¹³C-leucine challenge.

| Parameter | Control Subject | 3-MCC Deficiency Patient | Unit |

| ¹³C-Leucine Infusion Rate | 5 | 5 | µmol/kg/hr |

| Plasma ¹³C-Leucine Enrichment | 10 | 10 | Mole Percent Excess |

| Urinary ¹³C-3-Hydroxyisovalerylcarnitine Excretion | 0.1 | 5.2 | µmol/24hr |

| Estimated Flux to 3-Methylcrotonyl-CoA | 4.5 | 4.8 | µmol/kg/hr |

| Estimated Flux Diverted to this compound | < 0.01 | 0.3 | µmol/kg/hr |

This table is illustrative and based on established principles of metabolic flux analysis in the context of inborn errors of metabolism. The values are not derived from a specific published study but represent the expected trends.

This type of analysis reveals not just the presence of alternative metabolic products but also quantifies the rerouting of metabolic flux, offering a deeper understanding of the biochemical consequences of the enzymatic deficiency. Such studies are crucial for developing and evaluating therapeutic strategies aimed at mitigating the effects of these metabolic disorders.

Research Models for Investigating 3 Methylcrotonyl L Carnitine Biochemistry

In Vitro Cell Culture Models

In vitro models provide a controlled environment to investigate cellular and molecular processes without the complexities of a whole organism.

Fibroblast cell lines derived from patients with 3-MCC deficiency have historically been a cornerstone for both diagnosis and research of this inherited metabolic disorder. nih.govnih.govnih.gov Cultured skin fibroblasts from affected individuals typically exhibit significantly reduced or absent 3-MCC enzyme activity, confirming the diagnosis. nih.govwikipedia.org

These cell lines have been instrumental in molecular studies, including the identification of mutations in the MCCC1 and MCCC2 genes that encode the alpha and beta subunits of the 3-MCC enzyme, respectively. nih.govwikipedia.org Furthermore, transcriptome analysis of fibroblast cell lines from patients has provided significant insights into the secondary cellular responses to 3-MCC deficiency. nih.govresearchgate.net A key finding from these studies is the evidence of mitochondrial dysfunction and oxidative stress. nih.gov This is characterized by the downregulation of genes involved in the respiratory chain complexes and an altered antioxidant response. nih.govresearchgate.net

Table 1: Key Research Findings from Fibroblast Studies in 3-MCC Deficiency

| Research Area | Key Findings | References |

|---|---|---|

| Enzyme Activity | Markedly reduced or absent 3-MCC enzyme activity in patient-derived fibroblasts. | nih.govnih.gov |

| Genetic Analysis | Identification of causative mutations in MCCC1 and MCCC2 genes. | nih.gov |

| Transcriptome Profiling | Revealed hallmarks of mitochondrial dysfunction, decreased antioxidant response, and disruption of energy homeostasis. | nih.gov |

| Metabolite Analysis | Used to confirm the biochemical phenotype by measuring characteristic metabolites. | nih.govnih.gov |

Induced pluripotent stem cells (iPSCs) represent a significant advancement in modeling inborn errors of metabolism (IEMs), including those related to leucine (B10760876) catabolism. nih.govnih.gov iPSCs are generated by reprogramming somatic cells, such as fibroblasts, from patients back to a pluripotent state. nih.govjci.org These cells can then be differentiated into various cell types that are affected by the specific metabolic disorder, such as hepatocytes for liver-related metabolic diseases. jci.orgahajournals.orgahajournals.org

The use of iPSC-derived cells offers a distinct advantage over traditional fibroblast models because they can provide disease-relevant cell types that more accurately recapitulate the pathophysiology of the disorder. nih.gov For instance, iPSC-derived hepatocytes from a patient with a metabolic liver disease can model the specific biochemical defects and cellular pathologies in a more physiologically relevant context than skin fibroblasts. jci.orgahajournals.orgahajournals.org These models are valuable for studying disease mechanisms, drug screening, and developing novel therapeutic approaches. nih.govahajournals.orgahajournals.org Genome-editing technologies, such as CRISPR/Cas9, can be used in conjunction with iPSCs to create isogenic control lines by correcting the disease-causing mutation, providing a powerful tool for studying the specific effects of the genetic defect. nih.govahajournals.org

The investigation of leucine metabolism is not limited to the context of 3-MCC deficiency and extends to various other fields, including cancer and immunology, where specific cell lines are employed. Leucine plays a critical role in activating the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. nih.govmdpi.comnih.gov

In cancer research, cell lines such as the human T-cell acute lymphoblastic leukemia cell line (MOLT-4) and the human lymphoblastoid cell line (TK6) have been used to study the effects of leucine deprivation on cancer cell viability. gsconlinepress.com These studies have shown that dysregulated leucine metabolism, including the enhanced expression of leucine transporters, is a feature of some cancers, making it a potential therapeutic target. gsconlinepress.com

In the field of immunology, the role of leucine in T-cell activation has been investigated using various models. nih.govresearchgate.net For example, the human hepatoma cell line Huh-7.5 has been used to study the effects of branched-chain amino acids, including leucine, on viral replication and the immune response in the context of hepatitis C. nih.gov

Table 2: Examples of Cell Lines Used in Leucine Metabolism Research

| Cell Line | Cell Type | Research Area | Key Focus of Investigation |

|---|---|---|---|

| MOLT-4 | Human T-cell acute lymphoblastic leukemia | Cancer Biology | Impact of leucine deprivation on cell viability. gsconlinepress.com |

| TK6 | Human lymphoblastoid | Cancer Biology | Effects of amino acid restriction on cell survival. gsconlinepress.com |

| Huh-7.5 | Human hepatoma | Immunology/Virology | Role of leucine in mTORC1 signaling and hepatitis C virus replication. nih.gov |

| NIH-3T3 | Mouse embryonic fibroblast | General Cell Biology | Used as a model for studying cellular growth, differentiation, and transformation. cytion.com |

| HepG2 | Human hepatoma | Cancer Biology/Metabolism | Investigating the effects of L-carnitine on cancer cell growth and metabolism. plos.org |

Animal Models of 3-Methylcrotonyl-L-carnitine Metabolic Perturbations

Animal models are indispensable for studying the systemic effects of metabolic disorders and for evaluating potential therapeutic interventions in a whole-organism context.

The development of knockout (KO) mouse models, where a specific gene is inactivated, has been a valuable tool for studying rare diseases, including inborn errors of metabolism. nih.gov While specific and extensively characterized KO mouse models for 3-MCC deficiency are not widely detailed in the provided search results, the Alliance of Genome Resources and the Mouse Genome Database do list genes associated with 3-methylcrotonyl-CoA carboxylase deficiency, indicating the existence of relevant mouse models. alliancegenome.orgjax.org

These models are crucial for understanding the in vivo consequences of the enzyme deficiency, the variability of the clinical phenotype, and the biochemical perturbations that occur in different tissues. nih.gov For instance, rat models have been used to demonstrate that the accumulation of metabolites associated with 3-MCC deficiency can lead to oxidative damage in the brain. nih.gov

For example, studies have shown that supplementing the diet of mice with leucine can improve glucose tolerance and prevent hepatic steatosis in models of diet-induced obesity. technologynetworks.comharvard.edu Conversely, dietary restriction of leucine has been shown to reduce fat mass and improve glucose regulation. nih.gov These dietary models allow for the investigation of how fluctuations in leucine levels affect the downstream metabolites of its catabolic pathway, providing insights into the metabolic state that can lead to an accumulation of 3-Methylcrotonyl-CoA and subsequently the formation of this compound.

Table 3: Findings from Dietary Leucine Manipulation in Mouse Models

| Dietary Manipulation | Mouse Model | Key Findings | References |

|---|---|---|---|

| Leucine Supplementation | High-fat diet-induced obese mice | Improved glucose tolerance, prevention of fatty liver, and rescue of insulin (B600854) signaling. | technologynetworks.comharvard.edu |

| Leucine Restriction (50%) | C57BL/6J mice | Reduced fat mass, improved glucose regulation, and altered expression of genes involved in lipolysis and lipogenesis. | nih.gov |

Analysis of Metabolite Profiles in Animal Tissues and Biofluids

The investigation of this compound biochemistry is intrinsically linked to the study of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an inborn error of leucine metabolism. In this disorder, the impaired activity of the 3-MCC enzyme leads to the accumulation of specific upstream metabolites. upmc.eduorpha.net Animal models and the analysis of their tissues and biofluids are crucial for understanding the pathophysiology and the metabolic consequences of this condition.

Metabolite profiling in animal models, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a snapshot of the biochemical state of various organs and fluids. researcher.life While a specific, comprehensive dataset for metabolite concentrations in a 3-MCC deficiency animal model is not extensively detailed in publicly available literature, the principles of acylcarnitine profiling in mouse tissues provide a framework for such research. Acylcarnitine species are distributed in an organ-specific manner, reflecting the local demands for energy metabolism. plos.org For instance, the highest diversity of acylcarnitines is typically found in the liver, followed by the heart, highlighting the metabolic activity of these tissues. plos.org

In the context of 3-MCC deficiency, the key diagnostic markers are elevated concentrations of 3-hydroxyisovalerylcarnitine (B12287773) (C5-OH), the carnitine ester of 3-hydroxyisovaleric acid, and increased urinary excretion of 3-hydroxyisovaleric acid and 3-methylcrotonylglycine (B26124). nih.govrevvity.com These metabolites accumulate because the primary metabolic pathway for 3-methylcrotonyl-CoA is blocked. The body then utilizes alternative detoxification pathways, including conjugation with carnitine to form 3-hydroxyisovalerylcarnitine (of which this compound is a related acylcarnitine) and glycine (B1666218) to form 3-methylcrotonylglycine. nih.gov This leads to a secondary carnitine deficiency, as free carnitine is consumed in this process.

Studies in humans with 3-MCC deficiency provide detailed insights into the metabolite changes in various biofluids and tissues, which animal models aim to replicate. Analysis of plasma, urine, and muscle tissue reveals significant alterations in carnitine pools.

Data adapted from a study on patients with 3-MCC deficiency.

Animal models with mutations in the MCCC1 or MCCC2 genes are essential for systematically studying how metabolite profiles change in different tissues like the liver, brain, and muscle, and how these changes correlate with potential pathology. medlineplus.gov Such models allow for controlled studies on the effects of diet (e.g., leucine challenge) and potential therapeutic interventions on the tissue-specific accumulation of toxic metabolites and the depletion of carnitine. nih.gov

Advanced In Vitro Systems

Organoid Cultures for Metabolic Research

Organoids are three-dimensional (3D) in vitro culture systems derived from stem cells that self-organize to mimic the architecture and function of native organs. oaepublish.com Liver organoids, in particular, have emerged as powerful tools for modeling monogenic liver diseases, offering significant advantages over traditional 2D cell cultures or animal models. nih.gov They can be generated from patient-derived induced pluripotent stem cells (iPSCs), capturing the specific genetic background of an individual with a metabolic disorder. biocompare.com

For a disorder like 3-MCC deficiency, which is caused by mutations in the MCCC1 or MCCC2 genes, liver organoids present a highly relevant research model. medlineplus.gov Although specific studies applying organoid technology to 3-MCC deficiency are not yet widely published, the methodology is well-established for other inherited metabolic diseases. nih.gov Researchers can create patient-specific liver organoids that inherently carry the disease-causing mutation. These organoids would be expected to replicate the key metabolic defect—the inability to properly metabolize leucine—and accumulate characteristic metabolites like 3-hydroxyisovaleric acid and 3-hydroxyisovalerylcarnitine.

Alternatively, the CRISPR-Cas9 gene-editing technology can be used to introduce specific 3-MCC deficiency-causing mutations into healthy human organoids. nih.gov This approach allows for the creation of isogenic control lines, where the only difference between the model and the control is the specific disease-causing mutation, enabling precise investigation of the mutation's functional consequences. researchgate.net

The use of such organoid models for 3-MCC deficiency research would enable:

Disease Pathophysiology Studies: Investigating the downstream cellular consequences of metabolite accumulation, such as mitochondrial dysfunction and oxidative stress, which have been observed in fibroblast models of the disease. nih.gov

Metabolite Analysis: Quantifying the production of this compound and related metabolites in a controlled human liver-like environment.

Therapeutic Screening: Testing the efficacy of potential treatments, such as carnitine supplementation or novel small molecules, by assessing their ability to correct the metabolic profile or alleviate cellular stress in the organoids.

Perfused Organ Systems for Studying Metabolic Flux

Perfused organ systems, particularly the isolated perfused liver, are ex vivo models that maintain the organ's 3D architecture and physiological function for a period of time, allowing for detailed studies of metabolic flux. nih.gov This technique involves cannulating the organ's major blood vessels and circulating a controlled, oxygenated perfusion medium, enabling researchers to measure the uptake and release of specific metabolites. nih.govnih.gov

This methodology is highly applicable to the study of this compound biochemistry and 3-MCC deficiency. By using a liver from an animal model of 3-MCC deficiency (e.g., an Mccc1 or Mccc2 knockout mouse), researchers can investigate the dynamic metabolic response to various substrates.

A typical experimental design could involve:

Isolating and perfusing the liver from a knockout mouse and a wild-type control mouse. nih.gov

Introducing stable isotope-labeled substrates , such as ¹³C-leucine, into the perfusion medium.

Collecting samples of the perfusate over time from the inflow (arterial) and outflow (venous) lines.

Analyzing the metabolite concentrations and isotopic labeling patterns in the perfusate using mass spectrometry.

This approach, known as metabolic flux analysis, allows for the precise quantification of the rates of metabolic pathways. nih.gov In the context of 3-MCC deficiency, it could be used to:

Quantify the rate of leucine catabolism and the shunting of 3-methylcrotonyl-CoA into alternative pathways.

Measure the production rate of 3-hydroxyisovaleric acid and its conjugation to carnitine, forming 3-hydroxyisovalerylcarnitine.

Determine the net uptake or release of carnitine and various acylcarnitines by the liver, providing direct insight into how the disease affects hepatic carnitine homeostasis. nih.gov

Assess the impact of accumulated metabolites on other central metabolic pathways, such as the tricarboxylic acid (TCA) cycle and gluconeogenesis, by tracing the flow of labeled carbons throughout the metabolic network. nih.gov

By measuring the arteriovenous differences in metabolite concentrations across the perfused liver, this system provides a dynamic view of hepatic metabolism that is not achievable with static measurements from tissue homogenates. nih.gov

Future Directions and Emerging Research Avenues in 3 Methylcrotonyl L Carnitine Studies

Unraveling Novel Regulatory Mechanisms of 3-Methylcrotonyl-L-carnitine Metabolism

The concentration of this compound is a direct consequence of the metabolic flux through the leucine (B10760876) catabolism pathway. Its production is catalyzed by carnitine acyltransferases, which convert 3-methylcrotonyl-CoA to its carnitine ester, particularly when the primary enzyme for its further breakdown, 3-methylcrotonyl-CoA carboxylase (MCC), is deficient or impaired. wikipedia.orgnih.gov Future research will focus on the intricate regulatory networks governing this pathway.

Key areas of investigation include:

Transcriptional and Post-Translational Regulation of MCC: The MCC enzyme is composed of alpha and beta subunits encoded by the MCCC1 and MCCC2 genes, respectively. nih.govmedlineplus.govwikipedia.org While mutations in these genes are known causes of MCC deficiency, the regulation of their expression is not fully understood. Future studies will likely investigate transcriptional control mechanisms, including the identification of specific transcription factors and epigenetic modifications like DNA methylation and histone acetylation that may influence MCCC1 and MCCC2 gene expression in response to dietary or metabolic cues. nih.govportlandpress.com